3,3'-Dibromo-2,2'-biselenophene
Description
Properties
Molecular Formula |
C8H4Br2Se2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-bromo-2-(3-bromoselenophen-2-yl)selenophene |
InChI |
InChI=1S/C8H4Br2Se2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H |
InChI Key |
VMJLYXHTXNJWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1Br)C2=C(C=C[Se]2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-biselenophene typically involves the bromination of 2,2’-biselenophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’-Dibromo-2,2’-biselenophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and selenium compounds.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-2,2’-biselenophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex structures.
Oxidation and Reduction: The selenophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically in anhydrous conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted selenophenes can be obtained.
Coupled Products: Complex selenophene-based polymers or oligomers.
Oxidation Products: Selenophene oxides or selenones.
Scientific Research Applications
3,3’-Dibromo-2,2’-biselenophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers to enhance their electronic properties and stability.
Chemical Sensors: Utilized in the development of sensors due to its unique electronic properties.
Photovoltaic Cells: Employed in the design of photovoltaic materials for solar energy conversion.
Mechanism of Action
The mechanism by which 3,3’-Dibromo-2,2’-biselenophene exerts its effects is primarily through its electronic properties. The presence of selenium atoms in the selenophene rings enhances the compound’s ability to participate in π-conjugation, facilitating charge transport. This makes it an excellent candidate for use in electronic devices. The bromine atoms provide reactive sites for further functionalization, allowing for the creation of more complex structures with tailored properties.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Brominated Heterocycles
*Estimated properties based on sulfur-to-selenium substitution.
Key Observations :
- Heteroatom Effects: Selenium’s larger atomic radius and lower electronegativity compared to sulfur reduce the bandgap of biselenophene derivatives, enhancing charge carrier mobility in organic semiconductors .
- Bromine Position: 3,3′-dibromo substitution (vs. 5,5′) directs coupling reactions to the 5- and 5′-positions, enabling regiospecific polymerization. For example, 3,3′-Dibromo-2,2′-bithiophene is used to synthesize fused structures like dithieno[3,2-b:2′,3′-d]selenophene (DTSe), critical for high-performance OFETs .
Cross-Coupling Reactions
- Suzuki Coupling: 5,5′-Dibromo-2,2′-biselenophene reacts with boronic esters to yield tetraheteroaromatic compounds (53% yield) using Pd(PPh₃)₄ catalysts, forming polymers for OFETs . In contrast, 3,3′-Dibromo-2,2′-bithiophene undergoes similar couplings to produce regioregular polymers with higher crystallinity .
- Stille/Negishi Couplings: Brominated biselenophenes show enhanced reactivity compared to thiophene analogs due to selenium’s polarizable electron cloud, facilitating metal-catalyzed cross-couplings .
Electronic Properties
- Bandgap Modulation: Replacing sulfur with selenium in 3,3′-Dibromo-2,2′-biselenophene lowers the HOMO-LUMO gap by ~0.2–0.3 eV compared to its thiophene analog, improving light absorption in OPVs .
- Charge Transport: Selenium’s larger π-conjugation enhances intermolecular interactions, leading to higher hole mobilities (e.g., 0.1–1 cm²/V·s in biselenophene-based polymers vs. 0.01–0.1 cm²/V·s for thiophenes) .
Stability and Processability
- Thermal Stability: Brominated thiophenes (e.g., 3,3′-Dibromo-2,2′-bithiophene) exhibit higher thermal stability (decomposition >250°C) than biselenophenes due to stronger C–S bonds vs. C–Se bonds .
- Solubility: Biselenophenes with alkoxy side chains (e.g., 5,5′-Dibromo-3,3′-bis(2-(2-methoxyethoxy)ethoxy)-2,2′-bithiophene) show improved solubility in organic solvents, enabling solution-processed device fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
